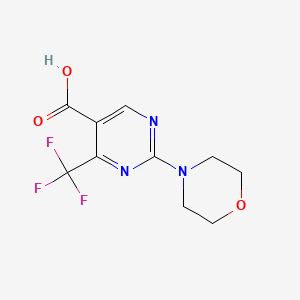
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H10F3N3O3 and a molecular weight of 277.2 . It is a derivative of pyrimidine, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” includes a pyrimidine ring, a morpholine ring, and a trifluoromethyl group . The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” are not specified in the retrieved sources. Pyrimidine derivatives are known to participate in a variety of chemical reactions, but specific reactions for this compound are not mentioned .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 277.2 , but other properties such as melting point, boiling point, and density are not specified .Wissenschaftliche Forschungsanwendungen
Synthesis of Morpholine Derivatives
- Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine Derivatives: These derivatives are important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. A green synthetic method was established for compound synthesis, including condensation reaction, chlorination, and nucleophilic substitution, with a total yield of 43% (H. Lei et al., 2017).
Heterocyclic Compound Synthesis
- Synthesis of Pyrido[3,4-d]pyrimidines: The study outlines a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through a series of chemical reactions, highlighting the application of morpholine derivatives in creating complex chemical structures (A. Kuznetsov et al., 2007).
Kinase Inhibition Research
- Discovery of Non-Nitrogen Containing Morpholine Isostere: Research into 4-(Pyrimidin-4-yl)morpholines, which are crucial for inhibiting PI3K and PIKKs, led to the discovery of a potent non-nitrogen containing morpholine isostere. This compound showed potential in inhibiting mTORC1 and mTORC2, highlighting its application in kinase inhibition research (H. Hobbs et al., 2019).
Hydrogen-bonded Sheet Structures in Pyrimidines
- Structural Analysis of Pyrimidine Derivatives: A study detailed the electronic polarization and intramolecular hydrogen bonding in various morpholin-4-yl pyrimidine structures. The research emphasized the importance of hydrogen bonding in forming complex molecular structures, contributing to a deeper understanding of pyrimidine chemistry (F. Orozco et al., 2008).
Imaging Agents in Parkinson's Disease
- Synthesis of PET Agent for LRRK2 Enzyme Imaging: The synthesis of a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease was achieved, showcasing the application of morpholine derivatives in medical imaging and Parkinson's disease research (Min Wang et al., 2017).
Biomolecular Binding Properties
- Analysis of Biomolecular Binding: A study synthesized new series of morpholine derivatives and analyzed their photophysical properties and interactions with ct-DNA. This research demonstrated the utility of morpholine derivatives in exploring biomolecular interactions, particularly in DNA binding (H. Bonacorso et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)7-6(8(17)18)5-14-9(15-7)16-1-3-19-4-2-16/h5H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOWAMUXJGBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
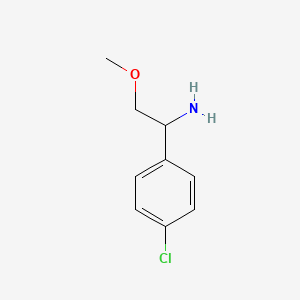
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
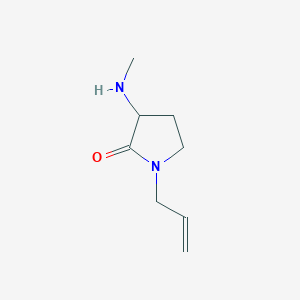
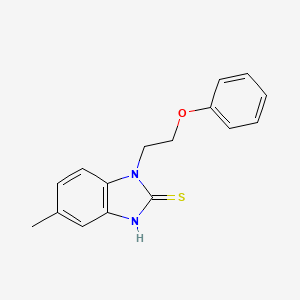

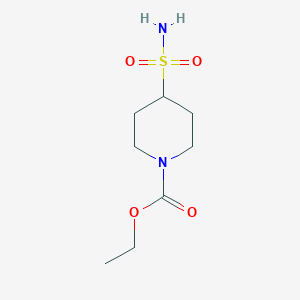
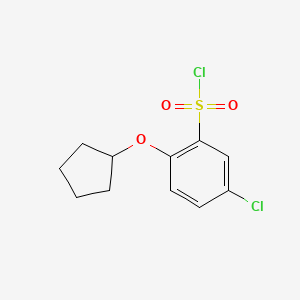
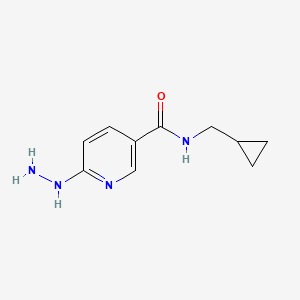
![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
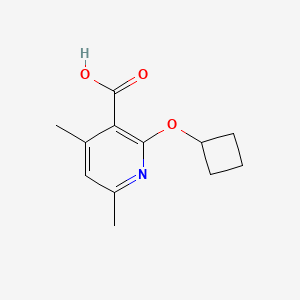
![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)